Quinoline, 4-chloro-8-(1-methylethyl)-
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a vast number of biologically active compounds. nih.govbenthamdirect.com The structure's unique electronic properties and its ability to interact with a wide range of biological targets make it a cornerstone in drug discovery. benthamdirect.comingentaconnect.com
The quinoline nucleus is a key feature in numerous natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of pharmacological activities. benthamdirect.comfrontiersin.org These activities include anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govbenthamdirect.com The versatility of the quinoline ring allows it to serve as a foundational structure for designing novel bioactive molecules. frontiersin.org Its ability to undergo both electrophilic and nucleophilic substitution reactions provides chemists with numerous pathways to modify the core structure, enabling the fine-tuning of its pharmacological profile. frontiersin.org
Overview of Substituted Quinolines as Prominent Research Targets
The functionalization of the quinoline ring at its various positions has led to the development of a vast library of substituted quinolines, each with potentially unique properties. frontiersin.org The type and position of the substituent group play a critical role in determining the resulting compound's biological activity and chemical reactivity. frontiersin.org Researchers actively investigate substituted quinolines to discover novel compounds for a wide array of applications, from anti-breast cancer agents to materials science. nih.gov
For instance, the introduction of different functional groups can enhance a compound's metabolic stability, potency, and binding affinity to specific biological targets. acs.org This targeted modification is a central strategy in rational drug design. benthamdirect.com Studies have shown that substituted quinolines can interact with various molecular targets to induce apoptosis in tumor cells, inhibit key enzymes, or modulate cellular communication pathways. nih.goviiarjournals.org The ongoing exploration of substituted quinolines continues to yield promising candidates for therapeutic intervention and advanced materials. nih.gov
Contextualization of Quinoline, 4-chloro-8-(1-methylethyl)- within Heterocyclic Chemistry Research
Quinoline, 4-chloro-8-(1-methylethyl)-, also known as 4-chloro-8-isopropylquinoline, is a specific derivative that combines the structural features of a 4-chloroquinoline (B167314) and an 8-isopropylquinoline. While extensive research is available on the broader classes of 4-chloroquinolines and other substituted quinolines, specific studies focusing solely on this compound are limited. However, its structure suggests its utility as a valuable intermediate in organic synthesis.
The chlorine atom at the 4-position is a key reactive site, making it susceptible to nucleophilic substitution reactions. mdpi.comresearchgate.net This allows for the introduction of a wide variety of functional groups at this position, serving as a gateway to novel and complex quinoline derivatives. The 8-isopropyl group, a bulky and lipophilic substituent on the benzene portion of the ring, can influence the molecule's physical properties, such as solubility, and its interaction with biological targets. The combination of these two substituents makes Quinoline, 4-chloro-8-(1-methylethyl)- a compound of interest for creating new molecules with tailored properties for chemical and pharmaceutical research.
Below are tables detailing the known properties of the parent structures, which provide a basis for understanding the characteristics of Quinoline, 4-chloro-8-(1-methylethyl)-.
Table 1: Physicochemical Properties of Related Quinoline Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4-Chloroquinoline | C₉H₆ClN | 163.60 | 611-35-8 nih.govsigmaaldrich.com |
| 8-Isopropylquinoline | C₁₂H₁₃N | 171.24 | 6457-30-3 nih.gov |
| 4-Chloro-8-isopropyl-2-methylquinoline | C₁₃H₁₄ClN | 219.71 | 63136-25-4 bldpharm.com |
Table 2: Research Context of Quinoline Substituents
| Substituent Group | Position | Significance in Research | Primary Research Area |
|---|---|---|---|
| Chloro | 4 | Excellent leaving group for nucleophilic substitution, enabling synthesis of diverse derivatives. mdpi.comresearchgate.net | Synthetic Chemistry, Medicinal Chemistry |
| Isopropyl | 8 | Increases lipophilicity, potentially influencing pharmacokinetic properties and target binding. givaudan.com | Medicinal Chemistry, Fragrance Chemistry givaudan.com |
| Trifluoromethyl | 8 | Used as a bioisostere for other groups to enhance metabolic stability and binding affinity. google.com | Drug Discovery |
| Nitro | 8 | Serves as a precursor for synthesizing various derivatives, including those with antiproliferative activity. nih.govresearchgate.net | Anticancer Research |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63136-20-9 |
|---|---|
Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-chloro-8-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-4-3-5-10-11(13)6-7-14-12(9)10/h3-8H,1-2H3 |
InChI Key |
BTHPVLAXFLLEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
Advanced Structure Activity Relationship Sar Investigations of Substituted Quinolines
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline (B57606) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR models are instrumental in predicting the activity of novel analogues, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential. These models translate the complex relationship between a molecule's physicochemical properties and its biological function into a quantitative, predictive framework.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For quinoline derivatives, a wide array of descriptors are employed to capture the structural nuances that drive biological activity. These can be broadly categorized as electronic, hydrophobic, steric, and topological.
Electronic Descriptors: These describe the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, atomic net charges, and polarizability. For instance, in a study of 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors such as dipole moment, atomic net charge, ELUMO, and EHOMO were crucial for developing the QSAR equation. rsc.org Another study on 5,8-quinolinequinone derivatives utilized descriptors like ionization potential, electron affinity, electronegativity, molecular hardness, and softness. nih.goveurekaselect.com
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (log P). This value is critical for predicting how a compound will behave in biological systems, influencing its absorption, distribution, and ability to cross cell membranes.
Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area (Solvent Accessible Surface Area - SAA, and Solvent Accessible Surface-enclosed Volume - SAV). Topological indices provide information about the connectivity of atoms within the molecule.
Once calculated, these descriptors are correlated with biological activity (e.g., IC₅₀ values) using statistical methods. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that describes the relationship. The quality and predictive power of the QSAR model are assessed using various statistical metrics, as detailed in the following section.
Table 1: Common Molecular Descriptors in Quinoline QSAR Studies
| Descriptor Category | Specific Descriptors | Relevance to Molecular Interaction |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Governs electrostatic interactions, reaction propensity, and charge-transfer processes. |
| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Influences membrane permeability, protein binding, and solubility. |
| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Pertains to the size and shape of the molecule, affecting its fit into a target binding site. |
| Topological | Connectivity Indices, Shape Indices | Quantifies molecular branching, size, and overall shape based on the graph theory of the molecule. |
The development of a robust QSAR model involves creating a mathematical equation that can accurately predict the biological activity of compounds not used in the model's creation (the test set). For quinoline derivatives, various modeling techniques have been successfully applied, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA and CoMSIA models are used to analyze the relationship between the 3D steric and electrostatic fields of a molecule and its biological activity. nih.gov These models provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents yielded statistically validated CoMFA and CoMSIA models.
The statistical significance and predictive ability of these models are paramount. They are evaluated using a suite of validation metrics:
Coefficient of determination (r²): This value indicates how well the model fits the training set data.
Cross-validated coefficient of determination (q²): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out method. A q² value greater than 0.5 is generally considered indicative of a good model.
Predictive r² (r²pred): This metric assesses the model's ability to predict the activity of an external test set of compounds. An r²pred value greater than 0.6 suggests good external predictive power. acs.org
Studies on quinoline-based antimalarial agents have reported CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models with strong statistical significance, demonstrating their utility as a guiding tool for designing new, more potent derivatives. nih.govnih.gov
Table 2: Statistical Validation Parameters for Quinoline QSAR Models
| QSAR Model | q² (Cross-validation) | r² (Non-cross-validation) | r²pred (External Validation) | Source |
|---|---|---|---|---|
| CoMFA (Antimalarial Quinolines) | 0.70 | 0.80 | 0.63 | nih.govnih.gov |
| CoMSIA (Antimalarial Quinolines) | 0.69 | 0.79 | 0.61 | nih.govnih.gov |
| HQSAR (Antimalarial Quinolines) | 0.80 | 0.80 | 0.72 | nih.govnih.gov |
| CoMFA (Antitubercular Quinolines) | 0.677 | 0.969 | - | |
| CoMSIA (Antitubercular Quinolines) | 0.741 | 0.962 | - | |
| 2D-QSAR (Antimalarial Quinolines) | > 0.5 | 0.827 | 0.845 | acs.org |
Examination of Substituent Effects on Molecular Interactions
The specific substituents on the quinoline ring, such as the 4-chloro and 8-isopropyl groups in the titular compound, are the primary determinants of its unique physicochemical properties and molecular behavior. Understanding their individual and combined effects is central to SAR analysis.
The position and electronic nature of substituents dramatically alter the charge distribution and steric profile of the quinoline molecule, thereby influencing its interactions with biological targets.
4-Chloro Group: The chlorine atom at the C4 position exerts a significant electronic effect. As a halogen, it is electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect). For quinolines, the inductive effect typically dominates, reducing the electron density of the ring system. This can influence the pKa of the quinoline nitrogen, affecting its protonation state at physiological pH. nih.gov The presence of a chloro group can also contribute to favorable hydrophobic interactions or specific halogen bonding with a biological target. QSAR studies have quantitatively demonstrated the importance of a chloro substituent; one model for antimalarial quinolines included the descriptor "nCl" (number of chlorine atoms), showing a positive correlation with activity. nih.gov The reactivity of the 4-chloro group itself is also a key factor, as it is susceptible to nucleophilic substitution, allowing for further chemical modification. mdpi.com
8-Isopropyl Group: The isopropyl group at the C8 position primarily exerts steric and hydrophobic effects. Being a bulky alkyl group, it can introduce steric hindrance, which may either promote a specific, favorable conformation for target binding or, conversely, prevent the molecule from fitting into a binding pocket. researchgate.net Its non-polar nature significantly increases the lipophilicity of that region of the molecule, potentially enhancing membrane permeability or hydrophobic interactions within a target's active site. In a study of 8-hydroxyquinolines, an isopropyl substituent was found to be the most advantageous for inhibiting photosynthetic electron transport, highlighting the positive contribution of this group to a specific biological activity. nih.gov
Table 3: Influence of Chloro and Isopropyl Substituents on Quinoline
| Substituent | Position | Primary Electronic Effect | Primary Steric/Hydrophobic Effect |
|---|---|---|---|
| Chloro | C4 | Inductively electron-withdrawing (-I) | Moderate steric bulk; potential for halogen bonding. |
| Isopropyl | C8 | Weakly electron-donating (+I) | Significant steric bulk; increases local lipophilicity. |
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining a molecule's biological activity. longdom.org While the core quinoline ring is planar and achiral, the presence of certain substituents can introduce chiral centers or, more subtly, create conformational isomers that significantly impact molecular interactions.
In the case of Quinoline, 4-chloro-8-(1-methylethyl)-, the isopropyl group itself does not create a chiral center on the quinoline ring. However, its orientation relative to the plane of the quinoline ring is not fixed. The rotation around the C8-C(isopropyl) bond can be hindered by interactions with adjacent parts of the molecule or a binding partner. This rotational restriction, a form of conformational isomerism, can influence how the molecule presents its interaction surfaces (e.g., hydrophobic regions, hydrogen bond acceptors/donors) to a biological target.
The importance of stereochemistry is often profound. Enantiomers, which are non-superimposable mirror images of a chiral molecule, frequently exhibit vastly different biological activities because biological targets like enzymes and receptors are themselves chiral. longdom.org Studies on other bioactive compounds have shown that stereochemistry can lead to significant differences in antimalarial activity, suggesting that a stereoselective uptake or transport mechanism might be responsible for the enhanced biological effect of one isomer over another. Therefore, even for a molecule without a fixed chiral center like 4-chloro-8-isopropylquinoline, considering the preferred spatial arrangement and conformational flexibility is essential for a complete understanding of its structure-function relationships.
Computational and Theoretical Studies on Quinoline, 4 Chloro 8 1 Methylethyl and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure and properties of quinoline (B57606) derivatives. mdpi.comnih.gov These calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G**, to optimize molecular geometries and predict various chemical parameters. mdpi.comresearchgate.net
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. rsc.org A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates the molecule is more easily polarized and reactive. rsc.org
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.goveurjchem.com For quinoline derivatives, these studies help in understanding how substituents, like the 4-chloro and 8-isopropyl groups, influence the electron density across the bicyclic ring system.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are crucial for predicting how the molecule will interact with other chemical species.
Table 1: Key Electronic Properties and Reactivity Descriptors (Theoretical)
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | Correlates with chemical stability and reactivity rsc.org |
| Chemical Hardness (η) | (LUMO - HOMO) / 2 | Measures resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity rsc.org |
| Electronegativity (χ) | -(HOMO + LUMO) / 2 | Measures the power to attract electrons |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons |
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Fourier-transform infrared (FT-IR) vibrational frequencies, and UV-Visible electronic absorption spectra have been performed for various quinoline derivatives. researchgate.netnih.goveurjchem.com
For instance, studies on compounds like 4-chloro-6-methylquinoline-2(1H)-one and its 8-methyl isomer show a strong correlation between calculated and experimental spectra. researchgate.net The vibrational assignments are often supported by Potential Energy Distribution (PED) analysis. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and compare them with experimental UV-Vis spectra, often showing good agreement. rsc.orgeurjchem.com These theoretical predictions are invaluable for confirming the structures of newly synthesized compounds. nih.gov
Molecular Modeling and Docking Simulations (focused on binding modes and conformational analysis)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to understand how ligands, such as quinoline derivatives, interact with the active sites of biological targets like proteins and enzymes. researchgate.netnih.gov
Docking simulations for various substituted quinolines have revealed specific binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in target proteins. nih.govnih.gov For example, docking studies of quinoline derivatives against targets like HIV reverse transcriptase have shown that the compounds fit well within the allosteric site, with interactions involving residues like LYS 101 and TRP229. nih.gov
Conformational analysis, often performed alongside docking, investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For flexible molecules, understanding the low-energy conformers is crucial, as the bioactive conformation may not be the global minimum energy structure in isolation. Quantum chemical calculations help identify these stable conformers and their relative energies. researchgate.net The stability of ligand-protein complexes predicted by docking is often further assessed using molecular dynamics (MD) simulations. mdpi.comdoi.org
Mechanistic Elucidation through Theoretical Investigations
Computational methods are indispensable for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. mdpi.com Theoretical investigations can map the potential energy surface (PES) of a reaction, identifying intermediates and the energy barriers that separate them. rsc.orgresearchgate.net
For reactions involving quinoline derivatives, such as nucleophilic substitution at the 4-position, computational studies can clarify the reactivity and role of different functional groups. mdpi.comresearchgate.net For example, theoretical studies on the reaction of CFCl₂CH₂O₂ radicals with ClO have successfully used DFT methods to explore the reaction on the singlet PES, identifying the most favorable pathway through the formation and subsequent dissociation of an adduct. rsc.org Such studies provide a deep, molecular-level understanding of chemical transformations. researchgate.netvub.be
Aromaticity Assessments and Electron Delocalization Characterization
Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electron systems. For quinoline and its derivatives, the level of aromaticity can influence physical properties and biological activity. mdpi.com Computational methods provide quantitative measures of aromaticity.
Several indices are used to assess aromaticity, including:
Harmonic Oscillator Model of Aromaticity (HOMA): Evaluates aromaticity based on the deviation of bond lengths from an optimal value. mdpi.com
Nucleus-Independent Chemical Shift (NICS): Calculates the magnetic shielding at the center of a ring; negative values typically indicate aromaticity. mdpi.com
Para-Delocalization Index (PDI): An electron delocalization measure. mdpi.com
FLU and I6: Aromatic fluctuation and six-center indices. mdpi.com
Studies on quinoline derivatives have shown that the benzene-type ring generally exhibits a higher degree of aromaticity compared to the pyridine-type ring. mdpi.com It has been proposed that the properties and aromaticity of the pyridine (B92270) ring are particularly important for the biological activity of certain quinoline-based drugs. mdpi.com Natural Bond Orbital (NBO) analysis is another technique used to study electron delocalization by examining interactions between filled donor and empty acceptor orbitals within the molecule. dntb.gov.ua
Research Applications of Quinoline Derivatives in Advanced Chemical Technologies
Contribution to Advanced Materials Science
There is currently no available research data on the specific contributions of Quinoline (B57606), 4-chloro-8-(1-methylethyl)- to the field of advanced materials science. The unique substitution pattern of a chloro group at the 4-position and an isopropyl group at the 8-position may impart novel electronic and steric properties, but these have not been investigated in the context of materials development.
The potential of Quinoline, 4-chloro-8-(1-methylethyl)- in the development of optoelectronic materials has not been reported. While the broader class of quinoline derivatives is known for its utility in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to their photoluminescent properties, no studies have specifically synthesized or characterized this compound for such purposes.
Similarly, the design and application of functional materials based on Quinoline, 4-chloro-8-(1-methylethyl)- for diverse technological platforms is not documented in the current scientific literature. The functionalization of the quinoline core is a common strategy for creating materials with tailored properties; however, this specific functionalization has not been explored in published research. mdpi.com
Utility as Catalytic Agents and Ligands in Organic Transformations
No studies have been found that investigate the utility of Quinoline, 4-chloro-8-(1-methylethyl)- as a catalytic agent or as a ligand in organic transformations. The nitrogen atom in the quinoline ring and the potential for coordination with metal centers make quinoline derivatives attractive candidates for catalysis, but the catalytic activity of this specific compound remains unexamined.
Development of Chemical Sensors Based on Quinoline Scaffolds
The development of chemical sensors based on the Quinoline, 4-chloro-8-(1-methylethyl)- scaffold has not been a subject of published research. Quinoline-based fluorescent sensors are a significant area of study for the detection of various analytes, yet no sensors incorporating this particular molecule have been reported.
Strategic Scaffold Utilization in Early-Stage Drug Discovery Research
While 4-chloroquinoline (B167314) derivatives are a well-established scaffold in medicinal chemistry, particularly in the development of antimalarial drugs, there is no specific information available on the strategic utilization of Quinoline, 4-chloro-8-(1-methylethyl)- in early-stage drug discovery research. nih.govnih.govresearchgate.netmdpi.comnih.gov The cytotoxic and pharmacological profiles of this compound have not been reported, and it has not been identified as a key intermediate or lead compound in any publicly available drug discovery programs. brieflands.comresearchgate.net
Analytical Methodologies for Research Scale Characterization of Substituted Quinolines
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 4-chloro-8-isopropylquinoline, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the isopropyl group. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the analysis of similar substituted quinolines.
| Predicted ¹H NMR Data for Quinoline, 4-chloro-8-(1-methylethyl)- |
| Proton Assignment |
| H2 |
| H3 |
| H5 |
| H6 |
| H7 |
| CH (isopropyl) |
| CH₃ (isopropyl) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms). The spectrum for 4-chloro-8-isopropylquinoline would display 12 distinct signals, corresponding to the nine carbons of the quinoline ring and the three carbons of the isopropyl substituent.
| Predicted ¹³C NMR Data for Quinoline, 4-chloro-8-(1-methylethyl)- |
| Carbon Assignment |
| C2 |
| C3 |
| C4 |
| C4a |
| C5 |
| C6 |
| C7 |
| C8 |
| C8a |
| CH (isopropyl) |
| CH₃ (isopropyl) |
¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can be a valuable tool for characterizing nitrogen-containing heterocyles. The chemical shift of the nitrogen atom in the quinoline ring is sensitive to its electronic environment. Substituents on the ring, such as the 4-chloro and 8-isopropyl groups, would influence the shielding of the nitrogen nucleus, providing data that can be correlated with the electronic properties of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-chloro-8-isopropylquinoline is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.
| Predicted IR Absorption Bands for Quinoline, 4-chloro-8-(1-methylethyl)- |
| Wavenumber (cm⁻¹) |
| 3100-3000 |
| 2970-2870 |
| 1600-1450 |
| 1385-1370 |
| 1100-1000 |
| 900-750 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
For Quinoline, 4-chloro-8-(1-methylethyl)- (Molecular Formula: C₁₂H₁₂ClN), the expected molecular weight is approximately 205.68 g/mol .
Molecular Ion Peak (M⁺•): The mass spectrum would show a molecular ion peak at m/z 205. A key diagnostic feature would be the presence of an M+2 peak at m/z 207, with an intensity approximately one-third that of the M+ peak. This isotopic pattern is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
Key Fragmentation Pathways: The molecular ion is expected to undergo fragmentation, leading to several characteristic daughter ions.
[M-15]⁺: Loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a stable benzylic-type cation at m/z 190.
[M-35]⁺: Loss of a chlorine radical (•Cl), yielding an ion at m/z 170.
[M-43]⁺: Loss of the entire isopropyl radical (•CH(CH₃)₂), producing the 4-chloroquinolinium cation at m/z 162.
Chromatographic Separation and Purity Determination
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com For the purity analysis of 4-chloro-8-isopropylquinoline, a reverse-phase HPLC (RP-HPLC) method is typically employed. mdpi.com
Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) gel column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an additive like 0.1% formic acid to improve peak shape. An isocratic or gradient elution can be used to achieve optimal separation.
Detection: Given the aromatic quinoline core, the compound is strongly UV-active. A UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~230 nm) would provide high sensitivity. mdpi.com
Analysis: The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively in synthetic chemistry for qualitative monitoring of reactions and for preliminary purity checks.
Quantitative Analytical Methods (e.g., Titrimetry)
The quantitative analysis of substituted quinolines, including Quinoline, 4-chloro-8-(1-methylethyl)-, is essential for determining purity, assaying intermediates, and quantifying final products in research and manufacturing settings. A variety of analytical techniques can be employed, ranging from classical titrimetry to modern chromatographic and spectroscopic methods. The choice of method depends on factors such as the required precision, sensitivity, sample matrix, and available instrumentation.
Potentiometric Titration
Potentiometric titration is a robust and widely used absolute method for the quantitative analysis of compounds with acidic or basic properties. metrohmusa.com For Quinoline, 4-chloro-8-(1-methylethyl)-, the basic nitrogen atom in the quinoline ring provides a functional group suitable for acid-base titration. Due to the weak basicity of many quinoline derivatives and their limited solubility in water, non-aqueous titrations are typically preferred.
In this method, a precisely weighed sample of the compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, commonly perchloric acid in acetic acid. The endpoint of the titration, which corresponds to the stoichiometric neutralization of the basic nitrogen, is determined by monitoring the potential difference (in millivolts) between an indicator electrode and a reference electrode. libretexts.org The volume of titrant consumed at the sharp inflection point of the titration curve is used to calculate the purity or concentration of the analyte. americanpharmaceuticalreview.com This technique is highly accurate and precise, making it a staple in pharmaceutical analysis for assaying raw materials and active ingredients. metrohmusa.com
| Parameter | Value/Description |
|---|---|
| Analyte | Quinoline, 4-chloro-8-(1-methylethyl)- |
| Titrant | 0.1 N Perchloric acid in glacial acetic acid |
| Solvent | Glacial Acetic Acid or Acetonitrile |
| Indicator Electrode | Glass Electrode |
| Reference Electrode | Saturated Calomel Electrode (SCE) with a non-aqueous salt bridge |
| Endpoint Detection | Potentiometric (determination of the inflection point from the mV vs. volume curve) |
| Stoichiometry | 1:1 (Analyte:Titrant) |
Chromatographic Methods
Chromatographic techniques offer high sensitivity and specificity, allowing for the quantification of the target compound even in complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for the quantitative analysis of quinoline derivatives. nih.govresearchgate.net The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For Quinoline, 4-chloro-8-(1-methylethyl)-, a mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic modifier (like acetonitrile or methanol) would be employed. researchgate.netresearchgate.net Quantification is achieved by integrating the peak area from the chromatogram, which is proportional to the concentration of the analyte, and comparing it to a calibration curve generated from standards of known concentration. A Diode-Array Detector (DAD) or a UV-Vis detector is typically used for detection, set to a wavelength where the quinoline ring system exhibits strong absorbance. researchgate.net
| Parameter | Value/Description |
|---|---|
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or an acetate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~225 nm |
| Quantification | External standard calibration curve based on peak area |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and quantification of volatile and thermally stable compounds like substituted quinolines. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides both qualitative identification based on the mass spectrum and quantitative data based on ion abundance. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, where only specific ion fragments characteristic of the target molecule are monitored.
| Parameter | Value/Description |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | ~250 °C |
| Oven Program | Initial temp ~100 °C, ramp to ~280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Quantification Mode | Selected Ion Monitoring (SIM) using characteristic m/z values |
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a calibration curve using the target analyte. amazonaws.com The concentration or purity of a substance is determined by comparing the integral of a specific, well-resolved resonance signal from the analyte with the integral of a signal from a certified internal standard of known concentration. amazonaws.com For Quinoline, 4-chloro-8-(1-methylethyl)-, the distinct signals of the isopropyl methyl protons or specific aromatic protons could be used for quantification against a stable internal standard (e.g., maleic acid, dimethyl sulfone) that does not have overlapping signals. This method is highly accurate and provides structural confirmation simultaneously with quantification.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| POCl₃ Chlorination | Reflux, 6 h, column chromatography | 70% | |
| Friedländer Annulation | FeCl₃, ionic liquid, 80°C | 60-75% | |
| Halogen Exchange | NaI/CuI, DMF, 12 h | 50-65% |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 4-chloro-8-(1-methylethyl)quinoline?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 8.57 ppm for quinoline H-2 in DMSO-d₆ ).
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+1]⁺ = 224 for 4-chloro-6,7-dimethoxyquinoline ).
- X-ray Crystallography : Resolves bond angles and planarity. For example, deviations ≤0.08 Å from the quinoline plane were observed in 4-chloro-6,7-dimethoxyquinoline .
- XPS Analysis : Determines surface composition and halogen bonding (e.g., Br 3d peaks in brominated analogs ).
Advanced: How do substitution patterns at the 4 and 8 positions of quinoline derivatives affect their bioactivity profiles?
Answer:
Substituents modulate bioactivity through steric effects and electronic interactions:
- Chlorine at 4-position : Enhances electrophilicity, improving DNA intercalation (e.g., antimicrobial activity in fluorinated quinolines ).
- 8-(1-Methylethyl) Group : Increases hydrophobicity, enhancing membrane permeability.
Q. Table 2: Substituent Impact on Bioactivity
Methodological Note: Structure-activity relationship (SAR) studies require systematic substitution and in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .
Advanced: What methodologies are recommended for resolving contradictory data in solubility and stability studies of halogenated quinolines?
Answer:
- Controlled Solubility Assays : Use standardized solvents (DMSO, PBS) and temperature (25°C). For example, 4-chloro-6,7-dimethoxyquinoline showed pH-dependent solubility .
- Stability Profiling : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Data Normalization : Account for impurities (e.g., residual POCl₃) via mass balance calculations .
Case Study: Discrepancies in fluorinated quinoline stability were resolved by identifying trace moisture in DMSO, which accelerated hydrolysis .
Advanced: How can computational chemistry tools predict the environmental fate of 4-chloro-8-(1-methylethyl)quinoline?
Answer:
- QSAR Models : Predict biodegradability and toxicity using logP and molecular weight. Quinoline derivatives with logP >3.5 show higher bioaccumulation potential .
- Molecular Dynamics Simulations : Simulate hydrolysis pathways in aquatic environments (e.g., Cl⁻ release under UV light) .
- Ecotoxicity Databases : Cross-reference with EPA DSSTox (e.g., DTXSID10488855 for related quinolines ).
Validation: Pair computational predictions with experimental LC-MS/MS data to confirm degradation metabolites .
Advanced: What strategies optimize regioselectivity in introducing the 8-(1-methylethyl) group during synthesis?
Answer:
- Directed Metalation : Use lithiation (LDA/THF) at low temperatures (-78°C) to direct substitution to the 8-position .
- Protecting Groups : Temporarily block reactive sites (e.g., 3-formyl groups) to avoid side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity (e.g., 20% yield increase in quinoline alkylation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
